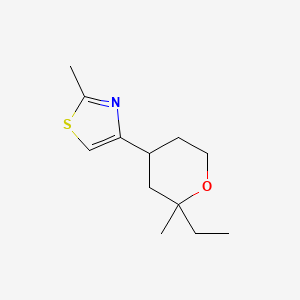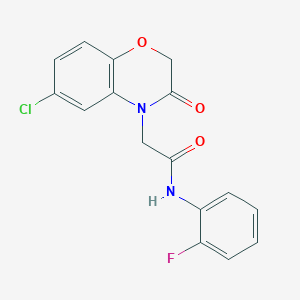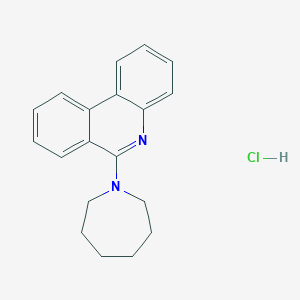![molecular formula C13H14N6O B5014028 N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B5014028.png)
N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide, commonly known as MIPT, is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. It is a potent agonist of the CB1 and CB2 receptors and has been widely used in scientific research to study the effects of cannabinoids on the human body.
Wirkmechanismus
MIPT acts as a potent agonist of the CB1 and CB2 receptors, which are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors by MIPT leads to a wide range of biochemical and physiological effects, including the release of neurotransmitters, modulation of ion channels, and regulation of gene expression.
Biochemical and Physiological Effects:
MIPT has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and mood. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MIPT in lab experiments is its potency and selectivity for the CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, one limitation is the potential for off-target effects, which can complicate data interpretation and make it difficult to draw conclusions about the specific effects of MIPT.
Zukünftige Richtungen
There are several future directions for research on MIPT and other synthetic cannabinoids, including the development of more selective agonists and antagonists for the CB1 and CB2 receptors, as well as the study of their effects on other receptors and signaling pathways. Additionally, further research is needed to fully understand the potential therapeutic applications of MIPT and other synthetic cannabinoids, as well as their potential side effects and limitations.
Synthesemethoden
MIPT can be synthesized using a variety of methods, including the reaction of indazole-3-carboxylic acid with N-methyl-N-(4-chloromethylphenyl)amine in the presence of a base, followed by reaction with 4-methyl-1,2,4-triazole-3-thiol. Another method involves the reaction of indazole-3-carboxylic acid with N-methyl-N-(4-methoxyphenyl)amine in the presence of a base, followed by reaction with 4-methyl-1,2,4-triazole-3-thiol.
Wissenschaftliche Forschungsanwendungen
MIPT has been used extensively in scientific research to study the effects of cannabinoids on the human body. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. MIPT has also been used to study the effects of cannabinoids on the central nervous system, including their role in pain perception, appetite regulation, and mood.
Eigenschaften
IUPAC Name |
N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-18(7-11-16-14-8-19(11)2)13(20)12-9-5-3-4-6-10(9)15-17-12/h3-6,8H,7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOOSAWXEVYAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN(C)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5013950.png)




![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![2-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5013999.png)


![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5014037.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)
